Vinflunine

Vue d'ensemble

Description

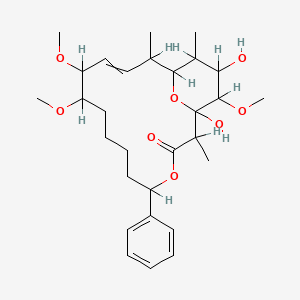

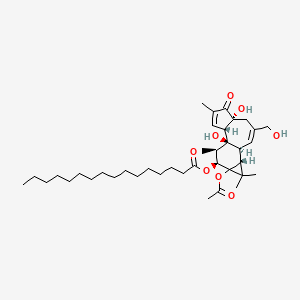

Vinflunine est un dérivé d'alcaloïde de la vinca fluoré nouveau, principalement utilisé dans le traitement du carcinome transitionnel avancé ou métastatique des voies urinaires. Il a été décrit pour la première fois en 1998 au centre de recherche Pierre Fabre en France et est connu pour ses propriétés anti-mitotiques, qui induisent l'arrêt du cycle cellulaire en phase G2/M et favorisent la mort cellulaire par apoptose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Vinflunine est obtenu par semi-synthèse utilisant une chimie superacide pour introduire sélectivement deux atomes de fluor en position 20′ de la partie catharanthine. Cette modification est cruciale pour son activité antitumorale .

Méthodes de production industrielle : La production industrielle de this compound implique l'utilisation de la chimie superacide pour modifier la partie catharanthine de la molécule d'alcaloïde de la vinca. Ce processus optimise l'index thérapeutique du dérivé .

Analyse Des Réactions Chimiques

Types de réactions : Vinflunine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la partie fluorée, modifiant son activité biologique.

Substitution : Les réactions de substitution, en particulier celles impliquant les atomes de fluor, peuvent conduire à la formation de divers analogues aux propriétés pharmacologiques différentes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'échange d'halogènes impliquent souvent des réactifs comme l'iodure de sodium dans l'acétone.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun présentant des profils pharmacologiques uniques .

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les alcaloïdes de la vinca fluorés et leurs propriétés chimiques.

Biologie : Investigé pour ses effets sur la régulation du cycle cellulaire et l'apoptose dans diverses lignées cellulaires.

Médecine : Principalement utilisé dans le traitement du carcinome transitionnel avancé ou métastatique des voies urinaires. .

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'assemblage des microtubules à des concentrations micromolaires. Il se lie à la tubuline à ou près des sites de liaison de la vinca, empêchant sa polymérisation en microtubules pendant la prolifération cellulaire. Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G2/M et favorise la mort cellulaire par apoptose. Les cibles moléculaires et les voies impliquées comprennent la tubuline et le réseau de microtubules .

Composés Similaires :

- Vincristine

- Vinblastine

- Vinorelbine

Comparaison : this compound est unique parmi les alcaloïdes de la vinca en raison de l'introduction de deux atomes de fluor en position 20′ de la partie catharanthine. Cette modification améliore son activité antitumorale et élargit son spectre d'activité par rapport aux autres alcaloïdes de la vinca. Dans diverses malignités murines et xénogreffes tumorales humaines, la this compound a montré une efficacité supérieure à celle de la vincristine, de la vinblastine et de la vinorelbine .

La structure chimique unique de la this compound et son activité antitumorale améliorée en font un ajout précieux à l'arsenal des agents chimiothérapeutiques utilisés dans le traitement de divers cancers.

Applications De Recherche Scientifique

Vinflunine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying fluorinated vinca alkaloids and their chemical properties.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.

Medicine: Primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract. .

Mécanisme D'action

Vinflunine exerts its effects by inhibiting microtubule assembly at micromolar concentrations. It binds to tubulin at or near the vinca binding sites, preventing its polymerization into microtubules during cell proliferation. This inhibition leads to cell cycle arrest at the G2/M phase and promotes cell death via apoptosis. The molecular targets and pathways involved include tubulin and the microtubule network .

Comparaison Avec Des Composés Similaires

- Vincristine

- Vinblastine

- Vinorelbine

Comparison: Vinflunine is unique among vinca alkaloids due to the introduction of two fluorine atoms at the 20′ position of the catharanthine moiety. This modification enhances its antitumor activity and broadens its spectrum of activity relative to other vinca alkaloids. In various murine malignancies and human tumor xenografts, this compound has shown superior efficacy compared to vincristine, vinblastine, and vinorelbine .

This compound’s unique chemical structure and enhanced antitumor activity make it a valuable addition to the arsenal of chemotherapeutic agents used in the treatment of various cancers.

Propriétés

Formule moléculaire |

C45H54F2N4O8 |

|---|---|

Poids moléculaire |

816.9 g/mol |

Nom IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26-,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |

Clé InChI |

NMDYYWFGPIMTKO-HBVLKOHWSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

SMILES isomérique |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

SMILES canonique |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

Synonymes |

Javlor vinflunine |

Origine du produit |

United States |

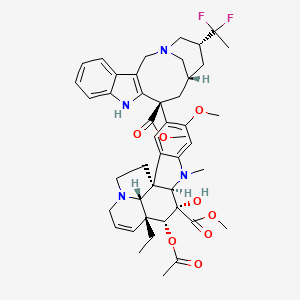

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1232044.png)

![Butanoic acid [2-oxo-2-(4-phenyldiazenylanilino)ethyl] ester](/img/structure/B1232049.png)